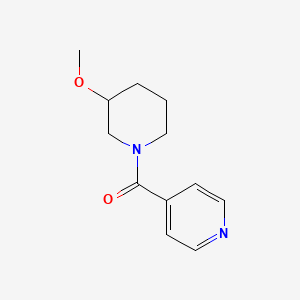
4-(3-Methoxypiperidine-1-carbonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-(3-Methoxypiperidine-1-carbonyl)pyridine” were not found, it’s worth noting that pyrrolidine rings, which are similar to piperidine rings, can be synthesized from different cyclic or acyclic precursors . Additionally, functionalization of preformed pyrrolidine rings, such as proline derivatives, is another synthetic strategy .Molecular Structure Analysis
The molecular structure of “4-(3-Methoxypiperidine-1-carbonyl)pyridine” is characterized by a pyridine ring attached to a methoxypiperidine carbonyl group. The structure of similar compounds, such as pyrrolidine, is influenced by factors like steric factors and the spatial orientation of substituents .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 4-(3-Methoxypiperidine-1-carbonyl)pyridine , serve as essential building blocks for drug development. Researchers explore their structural modifications to create novel pharmaceutical agents. The piperidine ring imparts favorable pharmacokinetic properties, and its presence in over twenty classes of drugs underscores its significance .
Antioxidant Activity
The compound’s unique structure may contribute to antioxidant properties. Investigating its ability to scavenge free radicals and protect cells from oxidative stress is an active area of research. Understanding its mechanism of action could lead to potential therapeutic applications .
DNA Binding Studies
Researchers have evaluated the interaction between 4-(3-Methoxypiperidine-1-carbonyl)pyridine and DNA. By studying its binding affinity and mode of interaction, scientists gain insights into its potential as a DNA-targeting agent. Such studies are crucial for drug design and cancer therapy .
Spiropiperidines and Condensed Piperidines
Exploring the synthesis of spiropiperidines and condensed piperidines from this compound provides opportunities for designing new heterocyclic structures. These derivatives often exhibit diverse biological activities, making them attractive targets for drug discovery .
Biological Evaluation
Scientists continue to assess the biological activity of synthetic and natural piperidines. By testing their effects on specific biological targets (e.g., enzymes, receptors), researchers identify potential drug candidates. The piperidine moiety’s versatility allows for fine-tuning of pharmacological properties .
Multicomponent Reactions
Efficient methods for synthesizing substituted piperidines are essential. Researchers explore multicomponent reactions involving 4-(3-Methoxypiperidine-1-carbonyl)pyridine as a substrate. These reactions enable rapid access to diverse piperidine derivatives, streamlining drug discovery efforts .
Future Directions
While specific future directions for “4-(3-Methoxypiperidine-1-carbonyl)pyridine” were not found in the search results, it’s worth noting that there is ongoing research into similar compounds. For instance, there is interest in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
(3-methoxypiperidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-3-2-8-14(9-11)12(15)10-4-6-13-7-5-10/h4-7,11H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRXPZVWVDIFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypiperidine-1-carbonyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


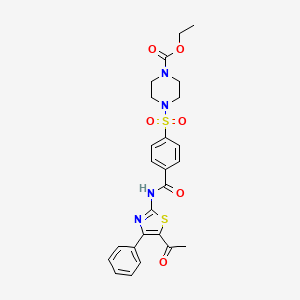
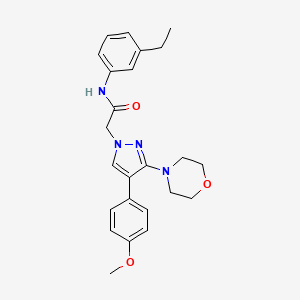
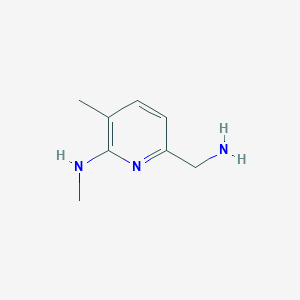
![1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2633273.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2633274.png)
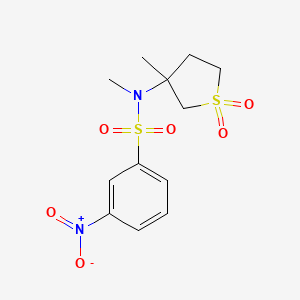
![2-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2633278.png)
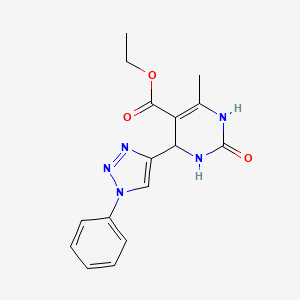
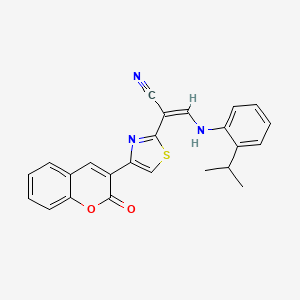
![4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2633281.png)

![2,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2633285.png)
![2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2633287.png)